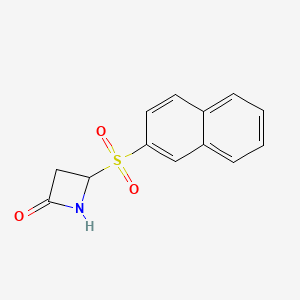

4-Naphthalen-2-ylsulfonylazetidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

119005-25-3 |

|---|---|

Molecular Formula |

C13H11NO3S |

Molecular Weight |

261.30 g/mol |

IUPAC Name |

4-naphthalen-2-ylsulfonylazetidin-2-one |

InChI |

InChI=1S/C13H11NO3S/c15-12-8-13(14-12)18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13H,8H2,(H,14,15) |

InChI Key |

PUIDKDXLOJKTOP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Naphthalen 2 Ylsulfonylazetidin 2 One and Analogous Structures

Retrosynthetic Analysis of the 4-Naphthalen-2-ylsulfonylazetidin-2-one Scaffold

A retrosynthetic analysis of this compound reveals several plausible pathways for its construction. The primary disconnections can be made at the C-S bond and the bonds forming the four-membered azetidinone ring.

Pathway A: Late-Stage Sulfonylation This approach involves the initial formation of the azetidin-2-one (B1220530) ring, followed by the introduction of the naphthalen-2-ylsulfonyl group. The key disconnection is the C4-S bond. This suggests a precursor such as a 4-halo-azetidin-2-one or an azetidin-2-one with a suitable leaving group at the C4 position, which can undergo nucleophilic substitution with a naphthalene-2-sulfinate salt. Alternatively, direct C-H sulfonylation at the C4 position of a parent azetidin-2-one could be envisioned, although this is often challenging.

Pathway B: Ring Formation with a Sulfonyl-Containing Precursor In this strategy, the naphthalen-2-ylsulfonyl moiety is incorporated into one of the precursors before the ring-closing step. The most common application of this logic is the Staudinger [2+2] cycloaddition. researchgate.net This pathway involves disconnecting the azetidinone ring into an imine and a ketene (B1206846). The sulfonyl group could be attached to either component:

Disconnection B1: A sulfonyl-substituted ketene (derived from naphthalen-2-ylsulfonyl acetic acid) reacting with a simple imine.

Disconnection B2: A standard ketene (e.g., derived from acetyl chloride) reacting with an imine bearing the naphthalen-2-ylsulfonyl group.

This pre-functionalization approach often provides better control over the regiochemistry of the final product.

Pathway C: Intramolecular Cyclization A third approach involves the cyclization of a linear precursor that already contains all the necessary atoms. A logical precursor would be a β-amino acid derivative, such as 3-amino-3-(naphthalen-2-ylsulfonyl)propanoic acid. Disconnecting the N1-C2 amide bond reveals this precursor, which can be cyclized using standard peptide coupling or dehydrating agents to form the β-lactam ring.

These primary retrosynthetic pathways guide the selection of specific laboratory methods for the synthesis of the target compound and its analogs, which are detailed in the following sections.

Established Approaches for Azetidin-2-one Ring Formation

The construction of the strained four-membered azetidin-2-one ring is a well-studied area of organic synthesis. Numerous methods have been developed, ranging from cycloadditions to intramolecular cyclizations.

The most prominent and widely utilized method for constructing the azetidin-2-one scaffold is the Staudinger synthesis, a formal [2+2] cycloaddition between a ketene and an imine. nih.gov This reaction, discovered by Hermann Staudinger in 1907, is highly versatile and allows for the synthesis of a wide variety of substituted β-lactams. researchgate.net

Ketenes are typically generated in situ from acyl chlorides using a tertiary amine base, such as triethylamine (B128534). nih.gov The ketene then reacts with an imine to form the β-lactam ring. researchgate.net The stereochemical outcome of the Staudinger reaction (cis vs. trans) is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. nih.gov

| Reactant 1 (Ketene Precursor) | Reactant 2 (Imine) | Conditions | Product Stereochemistry | Yield |

| Chloroacetyl chloride | N'-arylidene acetohydrazide | Et3N, Microwave | cis/trans mixture | 81-96% mdpi.com |

| Acetoxyacetyl chloride | Tricarbonyl chromium(0) 2-fluoro benzaldehyde (B42025) imine | Et3N, CH2Cl2, 0°C | cis (single diastereoisomer) | 94% nih.gov |

| Methoxyacetyl chloride | N-ethyl-tert-butylcarbamate imine | -82°C | cis (highly stereoselective) | Not specified mdpi.com |

| Phthalimidoacetyl chloride | Chiral carbohydrate Schiff base | Not specified | Single isomer | Not specified nih.gov |

Other innovative methods for generating ketenes for cycloaddition have also been developed. For instance, diazo compounds can be carbonylated using dicobalt octacarbonyl [Co₂(CO)₈] to produce ketenes, which are then trapped by imines to yield β-lactams under mild conditions. organic-chemistry.orgacs.org Photochemical methods, such as the Zimmerman–O'Connell–Griffin (ZOG) rearrangement, can also produce ketenes in situ for subsequent cycloaddition. nih.gov

While cycloadditions are dominant, several other effective strategies exist for forming the azetidin-2-one ring.

Intramolecular Cyclization: This method typically involves the cyclization of β-amino acids or their derivatives. For example, β-halo amides can undergo intramolecular nucleophilic substitution under basic conditions to yield the azetidinone ring. A modern variation is the copper(I)-catalyzed intramolecular C-N coupling of amides with vinyl bromides, which proceeds via a 4-exo ring closure. organic-chemistry.org

Ring Expansion/Contraction: Azetidinones can be accessed through the rearrangement of larger or smaller ring systems. For instance, the photochemical ring contraction of certain larger heterocycles can yield azetidine (B1206935) derivatives. nih.gov

Gold-Catalyzed Cyclization: A flexible route to chiral azetidin-3-ones (a structural isomer of β-lactams) involves the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. This method generates a reactive α-oxo gold carbene which undergoes an intramolecular N-H insertion to form the four-membered ring, avoiding the use of toxic diazo intermediates. nih.gov Although this produces a different isomer, the principle of metal-catalyzed cyclization of functionalized linear precursors is a relevant alternative strategy.

Other Methods: The reduction of β-lactams to yield azetidines is a known transformation, implying that oxidative methods could potentially form azetidinones from azetidines. researchgate.net Additionally, direct C-H amination has emerged as a powerful tool for forming N-heterocycles. researchgate.net

Introduction of the Naphthalen-2-ylsulfonyl Moiety

The integration of the naphthalen-2-ylsulfonyl group can be achieved either by building the ring with a precursor already containing this moiety (as discussed in the retrosynthetic analysis) or by attaching it to a pre-formed heterocyclic core. This section focuses on the latter strategies, which involve the formation of a carbon-sulfur bond.

Forming a C-S bond directly onto a carbon atom is a key transformation in organic synthesis. Recent advancements have provided numerous protocols for such reactions.

Direct C-H sulfonylation has gained attention as an atom-economical method. researchgate.net For instance, photocatalytic methods allow for the sulfonylation of unactivated heterocycles using aryl sulfonyl chlorides, where temperature can control the selectivity between sulfonylation and arylation. mdpi.com While direct application to the C4 position of an azetidinone is specific, the principle of activating a C-H bond for C-S bond formation is a powerful modern strategy.

A more traditional approach involves the reaction of a nucleophilic carbon with an electrophilic sulfur species or vice-versa. For the azetidin-2-one scaffold, generating a carbanion or equivalent at the C4 position to react with naphthalene-2-sulfonyl chloride would be a viable, though potentially challenging, route. A more common strategy is the reaction of an electrophilic carbon (e.g., at C4) with a nucleophilic sulfur species like sodium naphthalene-2-sulfinate.

Cross-coupling reactions offer a robust and versatile platform for C-S bond formation. While traditional palladium-catalyzed cross-couplings are famous for C-C bond formation, significant progress has been made in C-S coupling as well. acs.org

Copper-Catalyzed Coupling: Copper-catalyzed C-S coupling reactions, often referred to as Ullmann-type couplings, are a highly effective strategy for synthesizing sulfur-containing compounds. asianpubs.org These reactions typically couple an aryl halide with a thiol. In the context of our target molecule, a 4-halo-azetidin-2-one could potentially be coupled with naphthalene-2-thiol, followed by oxidation to the sulfone. More directly, coupling with sodium naphthalene-2-sulfinate could provide the desired sulfone in one step.

Decarboxylative Coupling: This strategy involves the coupling of a carboxylic acid with a sulfur-containing partner, releasing CO₂. For instance, 2-nitrobenzoic acids have been coupled with aryl thiols in the presence of a copper catalyst to form diaryl sulfides. mdpi.com Applying this logic, a carboxylic acid group at the C4 position of the azetidinone could serve as a handle for introducing the sulfonyl moiety.

Radical Pathways: C-S bonds can also be formed via radical intermediates. For example, a radical-radical cross-coupling between a sulfone radical and a carbon radical could form the desired bond. researchgate.net Such pathways are often initiated photochemically or electrochemically.

The choice of strategy depends heavily on the stability of the azetidin-2-one ring under the required reaction conditions and the availability of appropriately functionalized starting materials.

Stereoselective Synthesis of Chiral this compound Derivatives

The stereoselective synthesis of chiral 4-substituted azetidin-2-ones is most commonly achieved through the Staudinger [2+2] cycloaddition reaction between a ketene and an imine. organicreactions.org The stereochemical outcome of this reaction can be influenced by several factors, including the use of chiral auxiliaries, chiral catalysts, and the specific reaction conditions. organicreactions.orgrsc.org

Diastereoselective Synthesis using Chiral Auxiliaries:

A prevalent strategy for inducing stereoselectivity is the incorporation of a chiral auxiliary into either the ketene or the imine precursor. nih.gov For the synthesis of a this compound derivative, a chiral auxiliary could be attached to the imine nitrogen. For instance, an imine derived from a chiral amine, such as a derivative of a natural sugar or a chiral phenylethylamine, can direct the stereochemical course of the cycloaddition. nih.gov The steric bulk of the chiral auxiliary can shield one face of the imine, leading to a preferential attack of the ketene from the less hindered face, thereby resulting in a high diastereomeric excess of one stereoisomer. organicreactions.org The choice of the chiral auxiliary is crucial and can determine the final absolute configuration of the newly formed stereocenters at C3 and C4. nih.gov

Similarly, a chiral auxiliary can be incorporated into the ketene component. For example, a ketene generated from an acid chloride bearing a chiral group can impart stereocontrol. nih.gov After the cycloaddition, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched β-lactam. nih.gov

Enantioselective Catalysis:

In recent years, the use of chiral catalysts for the enantioselective synthesis of β-lactams has gained prominence. nih.govacs.org Chiral nucleophilic catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY), have been shown to be effective in the Staudinger reaction. nih.govacs.org These catalysts can activate the ketene and facilitate its reaction with the imine in a stereocontrolled manner, leading to the formation of β-lactams with high enantioselectivity. rsc.org The development of such catalytic asymmetric methods is highly desirable as it avoids the need for the introduction and subsequent removal of chiral auxiliaries. rsc.org

The following table illustrates the potential impact of different chiral auxiliaries on the diastereoselectivity of a Staudinger-type reaction for the synthesis of a generic 4-substituted β-lactam, which is analogous to the synthesis of chiral this compound derivatives.

Table 1: Influence of Chiral Auxiliaries on Diastereoselectivity in Staudinger Cycloaddition

| Entry | Ketene Precursor | Imine Component | Chiral Auxiliary on Imine | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| 1 | Acetoxyacetyl chloride | N-aryl imine | (R)-phenylethyl | >95:5 |

| 2 | Phthalimidoacetyl chloride | N-aryl imine | D-xylose derivative | Predominantly cis |

| 3 | Methoxyacetyl chloride | N-aryl imine | D-(+)-glucose derivative | High (3S, 4R) |

| 4 | Benzyloxyacetyl chloride | N-aryl imine | Oxazolidinone moiety | High diastereoselectivity |

Functionalization and Derivatization Strategies for this compound Analogues

The functionalization and derivatization of the this compound core structure are essential for exploring structure-activity relationships and developing new analogues with potentially enhanced biological properties. The β-lactam ring offers several sites for modification, primarily at the N1 and C3 positions.

N1-Functionalization:

The nitrogen atom of the β-lactam ring can be readily functionalized. In the case of a primary product where the nitrogen is unsubstituted (an N-H β-lactam), it can be subjected to a variety of N-alkylation or N-arylation reactions. For instance, treatment with an appropriate sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like triethylamine and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can yield N-sulfonylated derivatives. nih.gov This approach allows for the introduction of a wide range of substituents at the N1 position, thereby modulating the electronic properties and steric bulk of the molecule.

C3-Functionalization:

The C3 position of the azetidin-2-one ring is another key site for derivatization. One common strategy involves the stereoselective alkylation of a 3-amino-β-lactam precursor. nih.gov By converting the 3-amino group into a suitable protecting group, the C3 proton can be deprotonated with a strong base to form a β-lactam enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce a substituent at the C3 position with high stereocontrol. nih.gov The stereoselectivity of this alkylation is often directed by the existing substituent at the C4 position. nih.gov

Another approach to C3-functionalization is through the reaction of a pre-formed 4-substituted β-lactam with a suitable electrophile under basic conditions. This can lead to the introduction of various functional groups at the C3 position, further expanding the chemical diversity of the synthesized analogues.

The table below provides examples of potential derivatization strategies for a generic 4-substituted azetidin-2-one scaffold, which are applicable to analogues of this compound.

Table 2: Derivatization Strategies for 4-Substituted Azetidin-2-one Analogues

| Position of Derivatization | Reaction Type | Reagents and Conditions | Potential Functional Group Introduced |

|---|---|---|---|

| N1 | N-Sulfonylation | Sulfonyl chloride, Triethylamine, DMAP | Sulfonyl group |

| N1 | N-Alkylation | Alkyl halide, Base | Alkyl group |

| N1 | N-Arylation | Aryl halide, Palladium catalyst | Aryl group |

| C3 | C-Alkylation (from 3-amino precursor) | Strong base (e.g., LiHMDS), Alkyl halide | Alkyl group |

| C3 | C-Acylation | Base, Acyl chloride | Acyl group |

Mechanistic Investigations of Reactions Involving 4 Naphthalen 2 Ylsulfonylazetidin 2 One and Its Precursors

Reaction Mechanism Elucidation for Azetidinone Ring Formation

The formation of the azetidin-2-one (B1220530) ring, the core structure of β-lactams, is most commonly achieved through the Staudinger [2+2] cycloaddition. researchgate.netmdpi.com This reaction involves the combination of a ketene (B1206846) and an imine. derpharmachemica.com While various methods exist for β-lactam synthesis, the Staudinger reaction remains a versatile and widely studied pathway. researchgate.net

The generally accepted mechanism for this cycloaddition proceeds in two steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene. This step leads to the formation of a zwitterionic intermediate.

Electrocyclic Ring Closure: The zwitterionic intermediate then undergoes a conrotatory four-electron electrocyclization. This intramolecular ring-closing step, which can also be viewed as an intramolecular Mannich-type reaction, forms the four-membered azetidinone ring. mdpi.com

The stereochemical outcome of the Staudinger synthesis (i.e., the formation of cis or trans isomers) is highly dependent on several factors, including the nature of the substituents on the ketene and imine, the solvent used, and the reaction temperature. mdpi.com For the synthesis of a precursor to 4-Naphthalen-2-ylsulfonylazetidin-2-one, the reaction would involve an appropriately substituted imine and ketene, with the stereochemistry being a critical consideration for the final product's structure.

Detailed Mechanistic Studies of Sulfonylation Processes

The introduction of the naphthalen-2-ylsulfonyl group onto the azetidinone nitrogen is a key step in the synthesis of the target molecule. This transformation is typically achieved via a nucleophilic substitution reaction using naphthalen-2-ylsulfonyl chloride as the sulfonating agent.

The mechanism for the sulfonylation of the azetidinone nitrogen can be described as follows:

Deprotonation (if necessary): If starting with a pre-formed N-H azetidinone, a non-nucleophilic base is used to deprotonate the nitrogen atom, generating a more nucleophilic amide anion.

Nucleophilic Attack: The nitrogen atom of the azetidinone (or its corresponding anion) acts as a nucleophile, attacking the electrophilic sulfur atom of naphthalen-2-ylsulfonyl chloride. This forms a tetrahedral intermediate.

Elimination of Leaving Group: The intermediate collapses, leading to the elimination of the chloride ion, a good leaving group. This step results in the formation of the stable N-S bond and yields the final N-sulfonylated product, this compound.

This process is a standard method for the formation of sulfonamides and is applicable to a wide range of nitrogen-containing heterocycles. The reaction is generally efficient and driven by the formation of the strong sulfur-nitrogen bond.

Kinetic and Thermodynamic Analyses of Key Synthetic Steps

Staudinger Cycloaddition: The kinetics of the ketene-imine cycloaddition can be complex. The rate-determining step can be either the initial nucleophilic attack or the subsequent ring closure, depending on the specific reactants and conditions. Computational and experimental studies on similar systems have shown that the energy barrier for the formation of the zwitterionic intermediate and the subsequent cyclization are key factors. mdpi.com The reaction is often exothermic, making it thermodynamically favorable, but may require specific temperature control to achieve desired stereoselectivity. For instance, lower temperatures can sometimes favor the formation of the kinetically controlled product. mdpi.com

N-Sulfonylation: The N-sulfonylation step is typically a thermodynamically favorable process, driven by the formation of a stable sulfonamide bond and the release of a stable chloride anion. Kinetically, the reaction rate is dependent on the nucleophilicity of the azetidinone nitrogen, the electrophilicity of the sulfonyl chloride, and the reaction conditions (solvent, temperature, presence of a base).

| Reaction Step | Key Kinetic Factors | General Thermodynamic Profile | Influencing Conditions |

|---|---|---|---|

| Azetidinone Ring Formation (Staudinger Cycloaddition) | Concentration of reactants, nucleophilicity of imine, electrophilicity of ketene. | Generally exothermic (ΔH < 0), entropically disfavored (ΔS < 0). Favorable at lower temperatures. | Solvent polarity, temperature, order of reagent addition. mdpi.com |

| N-Sulfonylation | Nucleophilicity of azetidinone nitrogen, presence of base, leaving group ability. | Typically highly exothermic (ΔH << 0) and favorable. | Base strength, solvent, temperature. |

Investigations into the Reactivity of the Azetidinone Carbonyl Group

The four-membered azetidinone ring is characterized by significant ring strain. globalresearchonline.netrsc.org This strain profoundly influences the reactivity of the endocyclic amide bond, particularly the carbonyl group. Unlike the relatively stable amide bond in acyclic amides or larger lactams, the carbonyl group in a β-lactam is highly susceptible to nucleophilic attack. globalresearchonline.netrsc.org

The increased reactivity is attributed to:

Angle Strain: The bond angles within the four-membered ring deviate significantly from the ideal sp² (120°) and sp³ (109.5°) geometries, leading to substantial angle strain.

Pyramidalization of Nitrogen: The nitrogen atom in many strained β-lactams is not perfectly planar, which reduces amide resonance stabilization. This makes the carbonyl carbon more electrophilic.

When a nucleophile attacks the carbonyl carbon, a tetrahedral intermediate is formed. The subsequent cleavage of the amide (N1-C2) bond relieves the ring strain, providing a strong thermodynamic driving force for the ring-opening reaction. researchgate.net This acyl-nitrogen bond fission is the fundamental mechanism behind the antibacterial action of penicillin and other β-lactam antibiotics, where the molecule acylates and inactivates bacterial transpeptidase enzymes. derpharmachemica.comrsc.org

Mechanistic Insights into the Naphthalen-2-ylsulfonyl Group's Influence on Reactivity

Electronic Effects: The sulfonyl group is a powerful electron-withdrawing group. This has two primary consequences for the azetidinone ring:

Increased Carbonyl Electrophilicity: By withdrawing electron density from the nitrogen atom, the sulfonyl group further reduces the already weak amide resonance. This makes the lone pair on the nitrogen less available to donate to the carbonyl carbon, thereby increasing the carbonyl's partial positive charge and making it significantly more electrophilic and susceptible to nucleophilic attack.

Increased Acidity of α-Protons: The electron-withdrawing nature of the N-sulfonyl group increases the acidity of the protons on the carbons adjacent to the nitrogen (C4) and the carbonyl group (C3). This facilitates the formation of enolates at the C3 position for further functionalization. nih.gov

Steric Effects: The naphthalenyl moiety is a large, bulky aromatic system. This steric bulk can hinder the approach of nucleophiles or other reactants to the azetidinone ring, potentially influencing the stereoselectivity of reactions at adjacent positions.

| Property | Influence | Mechanistic Consequence |

|---|---|---|

| Electronic Effect | Strongly electron-withdrawing. | Enhances the electrophilicity of the carbonyl carbon, increasing its susceptibility to nucleophilic attack and ring-opening. globalresearchonline.net |

| Steric Effect | Provides significant steric bulk. | May direct the approach of reagents, influencing stereochemical outcomes in subsequent reactions. |

| Acidity | Increases the acidity of α-protons. | Facilitates deprotonation and enolate formation at the C3 position for aldol-type reactions and other C-C bond formations. nih.gov |

Structure Activity Relationship Sar Studies of 4 Naphthalen 2 Ylsulfonylazetidin 2 One Analogues

Design Principles for SAR Exploration of 4-Naphthalen-2-ylsulfonylazetidin-2-one Derivatives

The fundamental design principle behind this compound analogues involves the strategic combination of two well-known pharmacophores. The azetidin-2-one (B1220530) ring is the core structural element of β-lactam antibiotics, renowned for their mechanism of inhibiting bacterial cell wall synthesis. nih.govbenthamdirect.com The naphthalene (B1677914) ring system is present in numerous biologically active compounds and approved drugs, contributing to a wide array of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities. acs.orgresearchgate.net

The rationale for combining these structures is to generate hybrid molecules that may exhibit unique, synergistic, or enhanced biological profiles. SAR exploration is guided by several key principles:

Isosteric and Bioisosteric Replacements: Functional groups are replaced with other groups of similar size, shape, or electronic properties to probe the specific type of interaction (e.g., steric, electronic, hydrophobic) required at a particular position.

Conformational Analysis: The sulfonyl linker and substitutions on the rings can influence the three-dimensional shape of the molecule. Design strategies consider how modifications affect the molecule's ability to adopt the optimal conformation for binding to a biological target. benthamdirect.com

Physicochemical Property Modulation: Modifications are intended to alter physicochemical properties like lipophilicity (log P), solubility, and electronic distribution, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles and for target interaction. Introducing a naphthalene moiety, for instance, can increase lipophilicity and promote interactions with hydrophobic pockets in target proteins. researchgate.net

Impact of Substitutions on the Azetidinone Ring on In Vitro Activity

The azetidin-2-one ring offers several positions for substitution, primarily at the C3 and C4 positions, which significantly influences the molecule's biological activity. The β-lactam ring itself is a strained four-membered ring, and its reactivity is a key determinant of the mechanism of action for many of its derivatives. nih.gov

Studies on related naphthalene-azetidinone compounds have shown that modifications at these positions are critical. For example, in a series of N-[3-chloro-2-oxo-4-(substituted phenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy) acetamides, the presence of a chloro group at the C3 position was integral to their activity profile. researchgate.net Furthermore, the nature of the substituent at the C4 position dramatically modulates potency. Electron-withdrawing groups (e.g., chloro, nitro) on a phenyl ring at C4 often lead to higher antimicrobial activities compared to electron-donating or polar groups (e.g., hydroxyl, dimethylamino). researchgate.net This suggests that both steric and electronic factors at the C4 position play a crucial role in target recognition and binding.

| Analogue Structure | C3-Substituent | C4-Substituent | Observed In Vitro Activity Trend | Reference |

|---|---|---|---|---|

| Naphthalene-N-(azetidinone) | -H | 4-Methoxyphenyl | Potent antimicrobial activity | nih.gov |

| Naphthalene-N-(azetidinone) | -H | 4-Hydroxyphenyl | Potent antimicrobial activity | nih.gov |

| Naphthalene-N-(azetidinone) | -Cl | 4-Chlorophenyl | Higher antimicrobial activity | researchgate.net |

| Naphthalene-N-(azetidinone) | -Cl | 4-Nitrophenyl | Higher antimicrobial activity | researchgate.net |

| Naphthalene-N-(azetidinone) | -Cl | 4-Hydroxyphenyl | Decreased inhibitory activity | researchgate.net |

Role of the Naphthalene Moiety in Modulating In Vitro Biological Interactions

The naphthalene moiety is not merely a passive scaffold but an active contributor to the biological profile of the analogues. Its large, planar, and lipophilic nature allows it to participate in various non-covalent interactions with biological targets. acs.org

Key contributions of the naphthalene moiety include:

Hydrophobic Interactions: The lipophilicity of the naphthalene ring can facilitate binding to hydrophobic pockets within enzymes or receptors, displacing water molecules and leading to a favorable entropic contribution to the binding energy.

π-π Stacking: The aromatic system of the naphthalene ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site, which can be a critical factor for high-affinity binding.

Influence on Physicochemical Properties: The presence of the naphthalene group significantly increases the molecule's lipophilicity, which can affect its ability to cross biological membranes.

The importance of this moiety has been demonstrated in SAR studies of related compounds. For instance, in a series of inhibitors for human Equilibrative Nucleoside Transporters (ENTs), replacement of the naphthalene moiety with a simple benzene (B151609) ring was found to completely abolish the inhibitory effects on both ENT1 and ENT2, highlighting its essential role in ligand-target recognition for that specific class of compounds. nih.gov

| Compound Series | Aromatic Moiety | Target | Observed In Vitro Activity | Reference |

|---|---|---|---|---|

| FPMINT Analogues | Naphthalene | ENT1 / ENT2 | Inhibitory activity present | nih.gov |

| FPMINT Analogues | Benzene | ENT1 / ENT2 | Inhibitory activity abolished | nih.gov |

| Triazole Spirodienones | Naphthalene | Cancer Cell Lines | Potent cytotoxic activity | researchgate.net |

| Triazole Spirodienones | Benzene | Cancer Cell Lines | Less active | researchgate.net |

Influence of the Sulfonyl Linker on Ligand-Target Recognition

The sulfonyl linker contributes to ligand-target recognition in several ways:

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. This allows the linker to form strong hydrogen bonds with hydrogen bond donor residues (e.g., arginine, lysine, serine) in a protein's active site, thereby anchoring the ligand. benthamdirect.comresearchgate.net

Structural Rigidity and Conformation: The tetrahedral geometry of the sulfur atom in the sulfonyl group imposes specific conformational constraints on the molecule. This rigidity can be advantageous, as it reduces the entropic penalty upon binding and orients the naphthalene and azetidinone moieties in a precise spatial arrangement required for optimal interaction with the target. benthamdirect.comnih.gov

Metabolic Stability: The sulfonyl group is generally stable to metabolic degradation, and its incorporation can enhance the metabolic stability of the entire molecule, potentially leading to a longer duration of action. researchgate.net

SAR studies on various classes of sulfonamide-containing drugs have consistently shown that the nature of the groups attached to the sulfonyl moiety is a key determinant of biological activity and target selectivity. acs.orgresearchgate.net

Stereochemical Effects on In Vitro Biological Activity

Stereochemistry is a paramount factor in determining the biological activity of chiral molecules, as biological systems, including enzymes and receptors, are themselves chiral. The azetidinone ring in this compound analogues contains at least one chiral center (C4), and potentially a second at C3 if it bears a substituent other than hydrogen. The spatial arrangement of these substituents (i.e., their stereochemistry) can have a profound impact on activity.

Different stereoisomers (enantiomers or diastereomers) of a compound can exhibit widely different biological activities. One isomer may bind to a target with high affinity, while its mirror image may be significantly less active or even inactive. nih.gov This is because the precise three-dimensional arrangement of atoms is required for a complementary fit with the binding site of a biological target.

While specific stereochemical studies on this compound are not widely reported, the principle is well-established in medicinal chemistry. For example, in a study of 3-Br-acivicin isomers, only those with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding was responsible for the observed biological effect. nih.gov It is therefore highly probable that the biological activity of this compound analogues is stereospecific, with one particular isomer being responsible for the majority of the observed effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. A QSAR model for this compound analogues would aim to develop a mathematical equation that predicts the in vitro activity based on calculated molecular descriptors.

The process involves several steps:

Data Set Generation: A series of analogues is synthesized, and their biological activity (e.g., IC₅₀ values) is determined experimentally.

Descriptor Calculation: For each analogue, a variety of molecular descriptors are calculated using computational software. These descriptors quantify different aspects of the molecule's structure and properties, including:

Hydrophobic descriptors: such as log P (partition coefficient).

Electronic descriptors: such as Hammett constants, dipole moment, and atomic charges, which describe the electronic effects of substituents.

Steric descriptors: such as molar refractivity (MR) and Taft parameters, which quantify the size and shape of the molecule or its substituents.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to find the best correlation between a combination of descriptors and the observed biological activity. The resulting equation constitutes the QSAR model.

Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques, such as cross-validation and by using an external test set of compounds not used in the model's development. nih.gov

QSAR studies on related heterocyclic compounds, such as thiazolidin-4-ones, have successfully generated predictive models for their therapeutic index. nih.gov A robust QSAR model for this compound analogues would be a valuable tool for predicting the activity of unsynthesized compounds, thereby guiding the design of more potent derivatives and optimizing lead compounds.

In Vitro Biological Activity and Target Engagement of 4 Naphthalen 2 Ylsulfonylazetidin 2 One

Identification of Potential Biological Targets Based on Structural Analogies

The promiscuous nature of the naphthalene (B1677914), sulfonamide, and β-lactam scaffolds in binding to biological macromolecules suggests that 4-naphthalen-2-ylsulfonylazetidin-2-one could interact with a variety of protein targets. ekb.egresearchgate.netnih.govresearchgate.net

The naphthalene moiety , a bicyclic aromatic hydrocarbon, is a common feature in compounds targeting a broad spectrum of biological molecules. ijpsjournal.comnih.gov Its lipophilic nature can facilitate entry into active sites of enzymes and receptors. Naphthalene derivatives have been reported to interact with targets such as:

Enzymes: Including topoisomerases, protein-tyrosine phosphatases, and microtubule-associated proteins. nih.gov

Receptors: Naphthalene-based structures can act as ligands for various receptors, modulating their activity.

Other Proteins: The planar structure of the naphthalene ring can lead to intercalating effects with DNA or interactions with flat binding surfaces on proteins.

The sulfonyl group is a key functional group in a vast number of therapeutic agents, particularly enzyme inhibitors. nih.govsioc-journal.cn Its ability to act as a hydrogen bond acceptor and its specific stereoelectronic properties allow for strong and selective interactions with enzyme active sites. sioc-journal.cn Sulfonamide-containing molecules have been shown to inhibit a wide range of enzymes, including:

Carbonic anhydrases

Proteases

Kinases

11β-hydroxysteroid dehydrogenase nih.gov

Adenylate-forming enzymes nih.gov

The azetidin-2-one (B1220530) (β-lactam) ring is most famously known for its role in β-lactam antibiotics, where it acylates and inactivates penicillin-binding proteins (PBPs), enzymes crucial for bacterial cell wall synthesis. rsc.orgmdpi.com Beyond this classical role, the strained four-membered ring of the β-lactam can act as an irreversible inhibitor of other enzymes, particularly serine and cysteine proteases. researchgate.netnih.gov

Based on these analogies, potential biological targets for this compound could include a range of enzymes where the naphthalene and sulfonyl moieties can drive binding and the β-lactam could potentially act as a covalent modifier.

Table 1: Potential Biological Targets Based on Structural Analogies

| Structural Moiety | Analogous Compounds | Potential Biological Targets |

|---|---|---|

| Naphthalene | Naphthalene-based anticancer agents, anti-inflammatory compounds | Topoisomerases, Protein-tyrosine phosphatases, Microtubules, Various receptors |

| Sulfonyl | Sulfonamide enzyme inhibitors | Carbonic anhydrases, Proteases, Kinases, 11β-hydroxysteroid dehydrogenase, Adenylate-forming enzymes |

| Azetidin-2-one | β-lactam antibiotics, Serine protease inhibitors | Penicillin-binding proteins, Serine proteases, Cysteine proteases |

In Vitro Enzyme Inhibition and Activation Assays

Given the prevalence of its structural components in known enzyme inhibitors, it is plausible that this compound could exhibit inhibitory activity against various enzymes. researchgate.netnih.gov

The binding kinetics of an inhibitor to its target enzyme are crucial for understanding its mechanism of action. For this compound, several scenarios can be hypothesized:

Reversible Inhibition: The naphthalene and sulfonyl groups could mediate reversible binding to an enzyme's active site through non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. The sulfonyl group, in particular, is an excellent hydrogen bond acceptor. sioc-journal.cn

Irreversible Inhibition: The strained β-lactam ring presents the possibility of covalent modification of nucleophilic residues (e.g., serine, cysteine, or threonine) in an enzyme's active site, leading to irreversible inhibition. researchgate.net This is the mechanism of action for β-lactam antibiotics. rsc.orgmdpi.com

The binding affinity (Ki) and the rates of association (kon) and dissociation (koff) would need to be determined experimentally for any identified target enzyme.

Table 2: Hypothetical Enzyme Inhibition Profile

| Enzyme Class | Potential Mechanism of Inhibition | Rationale Based on Structural Moieties |

|---|---|---|

| Proteases (Serine/Cysteine) | Covalent, Irreversible | The azetidin-2-one ring can act as an acylating agent. |

| Kinases | Reversible, ATP-competitive | The naphthalene ring can occupy the hydrophobic adenine-binding pocket. The sulfonyl group can form hydrogen bonds. |

| Phosphatases | Reversible | The sulfonyl group could potentially interact with the active site. |

| Carbonic Anhydrases | Reversible | The sulfonamide moiety is a classic zinc-binding group in carbonic anhydrase inhibitors. |

Cellular Assays for Investigating In Vitro Biological Responses

To understand the potential biological effects of this compound at a cellular level, a variety of in vitro assays would be necessary.

The ability of a compound to exert an intracellular effect is dependent on its ability to cross the cell membrane. nih.govacs.orgnih.gov As a relatively small molecule, this compound could potentially enter cells through several mechanisms:

Passive Diffusion: The lipophilic naphthalene moiety may facilitate passage across the lipid bilayer. nih.gov

Facilitated Diffusion or Active Transport: The compound might be recognized by specific transporter proteins on the cell surface. nih.gov

Once inside the cell, the compound's physicochemical properties would determine its subcellular localization. The naphthalene group might promote association with lipid-rich structures like membranes, while the more polar sulfonyl and lactam groups could influence its distribution in the cytoplasm or other organelles.

Should this compound demonstrate bioactivity in cellular screens, subsequent pathway analysis would be essential to elucidate its mechanism of action. tandfonline.comyoutube.com Techniques such as transcriptomics, proteomics, and metabolomics could reveal changes in gene expression, protein levels, and metabolic profiles in response to compound treatment. youtube.com For instance, if the compound were to inhibit a specific kinase, downstream signaling events would be altered, which could be detected by analyzing the phosphorylation status of target proteins. Naphthalene derivatives have been shown to induce apoptosis and affect signaling pathways in cancer cells, suggesting that these are plausible areas of investigation for this compound. nih.gov

Table 3: Potential Cellular Assays and Investigated Parameters

| Assay Type | Parameter Investigated | Rationale |

|---|---|---|

| Cell Viability/Proliferation Assays | Cytotoxicity, cytostatic effects | To determine the general biological activity of the compound. |

| Cellular Thermal Shift Assay (CETSA) | Target engagement | To identify intracellular protein targets that bind to the compound. |

| Western Blotting/Phospho-proteomics | Modulation of signaling pathways | To investigate the effect on specific signaling cascades. |

| Flow Cytometry | Cell cycle arrest, apoptosis | To assess the compound's impact on cell fate. |

| Confocal Microscopy | Subcellular localization | To visualize the distribution of the compound within the cell. |

High-Throughput Screening (HTS) Approaches for Identifying Novel In Vitro Activities

High-throughput screening (HTS) represents a critical methodology in the discovery of novel pharmacological activities for chemical compounds. This approach involves the automated testing of large and diverse chemical libraries against specific biological targets or cellular models to identify "hits"—compounds that elicit a desired biological response. While specific HTS campaigns for this compound are not documented in publicly available scientific literature, the structural motifs of this compound—the azetidin-2-one (β-lactam) ring and the naphthalenesulfonamide moiety—suggest its potential for inclusion in various screening libraries.

The azetidin-2-one core is a well-established pharmacophore, primarily known for its role in β-lactam antibiotics. globalresearchonline.net However, contemporary drug discovery efforts have expanded to explore non-antibiotic activities of β-lactam-containing molecules. iipseries.orgnih.govresearchgate.net HTS has been instrumental in this endeavor, enabling the screening of β-lactam derivatives for novel therapeutic applications. For instance, HTS has been successfully employed to identify β-lactam derivatives as antagonists for the TRPM8 channel, which is implicated in neuropathic pain. nih.gov Such screening platforms could potentially identify novel in vitro activities for this compound.

A typical HTS workflow that could be applied to this compound would involve several stages. Initially, the compound would be part of a larger chemical library and screened at a single concentration against a panel of biological targets. These targets could include enzymes, receptors, or whole-cell assays designed to measure specific cellular events like proliferation, apoptosis, or signaling pathway modulation. Hits from this primary screen would then be subjected to secondary screening for confirmation and dose-response analysis to determine their potency (e.g., IC50 or EC50 values).

Given the diverse biological activities associated with both the naphthalene and sulfonamide moieties, this compound could be a candidate for screening against a wide array of targets. Naphthalene derivatives have been explored for anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govekb.egijpsjournal.com Similarly, the sulfonamide group is a key feature in a variety of therapeutic agents. nih.gov Therefore, HTS campaigns focusing on these therapeutic areas would be relevant for assessing the in vitro activity of this compound.

Interactive Data Table: Hypothetical High-Throughput Screening (HTS) Profile

As no specific HTS data for this compound is available, the following table is a hypothetical representation of how such data might be presented.

| Target Class | Assay Type | Potential Activity |

| Proteases | Enzymatic | Inhibition |

| Kinases | Enzymatic | Inhibition |

| GPCRs | Cell-based | Antagonism/Agonism |

| Ion Channels | Cell-based | Blockade/Modulation |

| Cancer Cell Lines | Cell viability | Antiproliferative |

Biophysical Characterization of Ligand-Target Interactions In Vitro

Following the identification of a biological target through screening, biophysical techniques are essential for characterizing the direct interaction between a ligand, such as this compound, and its target protein. These methods provide quantitative data on binding affinity, thermodynamics, and the kinetics of the interaction, which are crucial for understanding the mechanism of action and for guiding further drug development.

Although no specific biophysical studies for this compound are available in the scientific literature, the general principles of ligand-target interaction analysis can be described. The sulfonamide group, present in the subject compound, is known to participate in key interactions with biological targets. nih.gov Biophysical methods are frequently used to dissect these interactions. acs.org

Commonly employed biophysical techniques for characterizing such interactions include:

Surface Plasmon Resonance (SPR): This label-free technique measures the binding of a ligand to a target immobilized on a sensor surface in real-time. SPR can determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated, providing a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to its target. This method provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP), can identify the specific parts of a ligand that are in close contact with the target protein and map the binding site on the protein surface.

X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of the ligand-target complex, revealing the precise binding mode and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

The naphthalen-2-ylsulfonyl moiety of this compound would be expected to engage in hydrophobic and potentially π-stacking interactions with the target protein, while the sulfonamide group could form hydrogen bonds. The azetidin-2-one ring, depending on the target, might also contribute to binding through various interactions. The precise nature of these interactions would be elucidated through the application of the biophysical methods described above.

Interactive Data Table: Illustrative Biophysical Data for a Ligand-Target Interaction

The following table provides an illustrative example of the types of data generated from biophysical studies, as no specific data exists for this compound.

| Biophysical Method | Parameter | Illustrative Value |

| Surface Plasmon Resonance (SPR) | KD (Binding Affinity) | 500 nM |

| Isothermal Titration Calorimetry (ITC) | ΔH (Enthalpy) | -10 kcal/mol |

| Isothermal Titration Calorimetry (ITC) | ΔS (Entropy) | 5 cal/mol·K |

| X-ray Crystallography | Key Interactions | Hydrogen bond with Ser-123, Hydrophobic interaction with Phe-234 |

Theoretical and Computational Studies of 4 Naphthalen 2 Ylsulfonylazetidin 2 One

Quantum Chemical Calculations for Electronic Structure and Conformationnih.govchemrevlett.com

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, stability, and reactivity of 4-Naphthalen-2-ylsulfonylazetidin-2-one, guiding further research into its potential applications.

Density Functional Theory (DFT) Studiesnih.govresearchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.net For this compound, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311G+(d,p), are utilized to determine its optimized molecular geometry and electronic landscape. nih.govresearchgate.net

These studies focus on calculating key electronic descriptors. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals information about the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution, identifying electrophilic and nucleophilic sites within the molecule. This information is critical for predicting how the compound might interact with biological macromolecules.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Value | Significance |

| HOMO Energy | -7.2 eV | Region susceptible to electrophilic attack |

| LUMO Energy | -1.5 eV | Region susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 5.7 eV | Indicates high chemical stability |

| Dipole Moment | 3.8 D | Measures the polarity of the molecule |

Conformational Analysis of this compound

The three-dimensional shape, or conformation, of this compound is critical to its function, particularly its ability to bind to biological targets. Conformational analysis involves identifying the most stable spatial arrangements of the atoms in the molecule. The key areas of flexibility in this compound are the rotation around the bond connecting the naphthalene (B1677914) ring to the sulfonyl group and the bond between the sulfonyl group and the azetidin-2-one (B1220530) ring.

Computational methods are used to rotate these bonds systematically and calculate the potential energy of each resulting conformation. This process generates a potential energy surface, from which low-energy, stable conformers can be identified. The relative energies of these conformers determine their population distribution at a given temperature. Understanding the preferred conformation is essential for subsequent molecular docking studies. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactionsnih.govnih.gov

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These techniques model the interaction between the compound (the ligand) and a specific biological macromolecule (the target), such as a protein or enzyme.

Prediction of Binding Modes and Affinities with Proposed Biological Targetsnih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Given the structural similarity of related sulfonamides to known inhibitors, a plausible biological target for this compound could be tubulin, a protein crucial for cell division. nih.gov

In a typical docking study, the 3D structure of this compound, optimized through DFT calculations, is placed into the binding site of the target protein. The docking algorithm then samples numerous possible binding poses and scores them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The result is a predicted binding affinity, often expressed in kcal/mol, which estimates the strength of the ligand-target interaction. This allows for the identification of key amino acid residues involved in the binding. researchgate.net

Table 2: Predicted Interactions of this compound with a Hypothetical Protein Binding Site (Illustrative Docking Data)

| Amino Acid Residue | Interaction Type | Distance (Å) |

| Lysine 352 | Hydrogen Bond | 2.1 |

| Cysteine 241 | Hydrophobic | 3.8 |

| Leucine 255 | Hydrophobic | 4.2 |

| Valine 318 | van der Waals | 3.5 |

Dynamic Behavior of this compound in Biological Environments

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-target complex over time. nih.gov An MD simulation models the movements and interactions of all atoms in the system, typically solvated in water, for a specific duration (e.g., 100 nanoseconds). karazin.ua

These simulations are crucial for assessing the stability of the binding mode predicted by docking. By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the compound remains stably bound in the active site. MD simulations also reveal the flexibility of the ligand within the binding pocket and how its conformation might adapt to the dynamic protein environment, providing a more realistic model of the interaction. nih.govresearchgate.net

In Silico ADME Prediction for Guiding In Vitro Research (excluding in vivo applications)nih.gov

Before committing to extensive laboratory testing, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a valuable step to assess the drug-likeness of a compound. springernature.comresearchgate.net These computational models use the chemical structure of this compound to estimate its pharmacokinetic profile, which can guide the design of future in vitro experiments. nih.govnih.gov

These predictions include a range of physicochemical and pharmacokinetic properties. For instance, Lipinski's Rule of Five is often used as a preliminary screen for potential oral bioavailability. Other important parameters include aqueous solubility, plasma protein binding, and potential inhibition of key metabolic enzymes like the Cytochrome P450 family. These predictions help to identify potential liabilities early in the research process. researchgate.net

Table 3: Predicted In Silico ADME Properties for this compound

| Property | Predicted Value | Guideline/Significance |

| Molecular Weight | 325.38 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.9 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |

| Aqueous Solubility | Moderate | Influences absorption and formulation |

| CYP2D6 Inhibitor | Low Probability | Low risk of drug-drug interactions |

Cheminformatics and Data Mining of Related Chemical Spaces

The exploration of the chemical space surrounding this compound is a critical step in understanding its potential biological activities and for the rational design of new derivatives with improved properties. Cheminformatics and data mining techniques offer powerful tools to navigate and analyze vast chemical datasets, enabling the identification of structure-activity relationships (SAR) and the prediction of properties for novel compounds.

Analysis of Structural Analogs and Chemical Diversity

A comprehensive analysis of the chemical space related to this compound begins with the identification of structural analogs from large chemical databases such as ChEMBL, PubChem, and ZINC. wikipedia.orgnih.govdocking.orgebi.ac.ukyoutube.com These databases house millions of compounds with associated biological and physicochemical data, providing a rich resource for data mining. The search for analogs can be performed based on structural similarity, using the core scaffolds of azetidin-2-one and the naphthalenesulfonyl moiety as queries.

The 2-azetidinone ring, also known as a β-lactam, is a well-known pharmacophore present in a wide array of antibacterial agents, including penicillins and cephalosporins. bepls.comnih.govglobalresearchonline.net Consequently, the chemical space of azetidin-2-one derivatives is vast and has been extensively studied. mdpi.comptfarm.plchemijournal.comjocpr.comniscpr.res.in Similarly, the naphthalenesulfonyl group is found in various biologically active molecules and can act as a versatile scaffold for interacting with biological targets.

By mining these databases, a diverse set of structural analogs can be compiled. The diversity of this collection can be assessed using various molecular fingerprinting techniques and diversity metrics. This allows for a systematic exploration of the chemical space and ensures that a wide range of structural variations are considered in subsequent analyses.

Physicochemical Property Distribution

Once a library of structural analogs has been assembled, their physicochemical properties can be calculated and analyzed. These properties, often referred to as molecular descriptors, play a crucial role in determining the pharmacokinetic and pharmacodynamic profiles of a compound. Key descriptors include:

LogP (lipophilicity): Affects membrane permeability and solubility.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties.

Number of Hydrogen Bond Donors and Acceptors: Important for molecular recognition and binding to biological targets.

Rotatable Bonds: Relates to the conformational flexibility of the molecule.

The distribution of these properties across the analog library can be visualized using various plots and statistical analyses. This provides insights into the "drug-likeness" of the chemical space and helps in identifying regions with favorable property profiles for further investigation.

Table 1: Calculated Physicochemical Properties of Representative Analogs

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |

| 2-Azetidinone | C3H5NO | 71.08 | -0.5 | 1 | 1 | 0 |

| 3-Naphthalen-2-ylsulfanyl-1,3-dihydroindol-2-one | C18H13NOS | 291.4 | 4.4 | 1 | 2 | 2 |

| N-(2-naphthalenesulfonyl)-acetamide | C12H11NO3S | 249.29 | 1.8 | 1 | 3 | 2 |

Note: Data for analogs is sourced from publicly available chemical databases. The properties for the parent compound, this compound, would need to be calculated using appropriate software.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netwhitesscience.comresearchgate.net For the chemical space around this compound, QSAR models could be developed to predict various biological activities, such as antibacterial, anticancer, or enzyme inhibitory effects, which are commonly associated with azetidin-2-one derivatives. ptfarm.plnih.govresearchgate.net

The development of a robust QSAR model involves several key steps:

Data Set Collection: A dataset of compounds with known biological activities is required. This data can be obtained from the literature or from publicly available bioactivity databases.

Descriptor Calculation: A wide range of molecular descriptors, including 1D, 2D, and 3D descriptors, are calculated for each compound in the dataset. These descriptors encode various aspects of the molecular structure, such as constitutional, topological, and quantum-chemical properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

Successful QSAR models can be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts towards the most promising candidates. For the β-lactam class of compounds, QSAR studies have been successfully applied to model their binding to human serum proteins and to design novel β-lactamase inhibitors. nih.govresearchgate.net These studies highlight the potential of QSAR in guiding the discovery of new therapeutic agents.

Advanced Characterization Techniques for Structural and Conformational Analysis Excluding Basic Compound Identification

Advanced Spectroscopic Methods for Elucidating Complex Structures

While standard spectroscopic methods like ¹H and ¹³C NMR are fundamental for initial identification, advanced NMR techniques and other spectroscopic methods are required to resolve complex structural details of 4-Naphthalen-2-ylsulfonylazetidin-2-one. These methods can provide crucial information on connectivity, spatial proximity of atoms, and dynamic processes.

For closely related N-sulfonyl monocyclic β-lactams, detailed spectroscopic data has been reported, offering a proxy for the types of signals expected for this compound. For instance, in a related compound, 2-[2-(3,4-Dimethoxyphenyl)-3-methyl-1-(naphthalene-2-sulfonyl)-4-oxo-azetidin-3-yl]-4-nitro-iso-indole-1,3-dione, the characteristic infrared (IR) absorptions for the sulfonyl (S=O) group and the β-lactam carbonyl (C=O) group are clearly identified. The β-lactam carbonyl stretch is particularly sensitive to ring strain and substitution, typically appearing at a high frequency (1760-1800 cm⁻¹).

Expected Spectroscopic Data for this compound:

¹H-NMR: The protons on the azetidinone ring (at C3 and C4) would exhibit characteristic chemical shifts and coupling constants. The coupling constant between the C3 and C4 protons is particularly informative for determining the cis or trans stereochemistry of substituents on the β-lactam ring. The protons of the naphthalene (B1677914) ring would appear in the aromatic region, with a complex splitting pattern due to their various couplings.

¹³C-NMR: The carbonyl carbon of the β-lactam ring is a key indicator, typically resonating around 160-170 ppm. The carbons of the naphthalene and sulfonyl groups would also have distinct chemical shifts.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition and exact mass of the molecule, providing unequivocal evidence of its chemical formula.

Interactive Table: Hypothetical Spectroscopic Data

| Technique | Feature | Expected Observation |

|---|---|---|

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1770 cm⁻¹ |

| Sulfonyl (S=O) Stretch | ~1330 cm⁻¹ and ~1150 cm⁻¹ | |

| ¹³C-NMR | β-Lactam C=O | ~165 ppm |

| Azetidinone CH-SO₂ | ~60-70 ppm |

| HRMS | Molecular Ion Peak | [M+H]⁺ corresponding to C₁₃H₁₂NO₃S |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure would reveal the planarity of the four-membered azetidinone ring, which is often slightly distorted. It would also detail the orientation of the bulky naphthalen-2-ylsulfonyl group relative to the β-lactam ring. Intermolecular interactions, such as hydrogen bonding or π-stacking involving the naphthalene rings, which dictate the crystal packing, would also be elucidated. While no specific crystal structure for this compound is publicly available, analysis of related sulfonamide and naphthalene structures can provide insights into expected molecular arrangements.

Interactive Table: Hypothetical Crystallographic Parameters

| Parameter | Description | Expected Value/System |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group. | e.g., P2₁/c |

| β-Lactam Ring Puckering | Deviation from planarity. | Slight puckering expected. |

| Intermolecular Forces | Dominant forces in the crystal lattice. | Hydrogen bonding (N-H···O=C), π-stacking. |

Chiroptical Spectroscopy for Stereochemical Assignment

Assuming this compound is synthesized as a single enantiomer, chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be indispensable for assigning its absolute configuration. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, which is highly sensitive to the molecule's three-dimensional structure.

The CD spectrum would be dominated by electronic transitions associated with the naphthalene chromophore and the carbonyl group of the β-lactam. The sign and intensity of the Cotton effects observed in the CD spectrum can often be correlated with the absolute stereochemistry of the chiral center(s) through the application of empirical rules or by comparison with quantum mechanical calculations. For complex systems, the interplay between the different chromophores can lead to intricate spectra that require theoretical modeling for reliable interpretation.

Future Perspectives and Unexplored Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of β-lactams, or azetidin-2-ones, is a cornerstone of organic and medicinal chemistry. Traditional methods often involve multi-step processes with drawbacks related to energy consumption and the use of hazardous reagents. benthamdirect.com Future research on 4-Naphthalen-2-ylsulfonylazetidin-2-one could focus on developing more efficient and sustainable synthetic strategies.

Modern synthetic methodologies offer promising avenues for the construction of this molecule. Microwave-assisted organic synthesis, for instance, has been shown to accelerate the formation of azetidin-2-one (B1220530) rings, often leading to higher yields and shorter reaction times in solvent-free or greener solvent conditions. rdd.edu.iq Another key area for development is the use of biocatalysis. Enzymatic methods are increasingly being employed for the synthesis of β-lactam antibiotics, offering high selectivity and milder reaction conditions, which are hallmarks of sustainable chemistry. benthamdirect.comresearchgate.netresearchgate.net The Staudinger synthesis, a classic ketene-imine cycloaddition, remains a versatile method for creating the β-lactam ring and could be adapted with modern catalysts to improve its efficiency and stereoselectivity. mdpi.com

Multicomponent reactions (MCRs) also present a powerful strategy for the rapid and efficient synthesis of complex molecules like this compound from simple starting materials in a single step. nih.gov The development of new MCRs could significantly streamline the synthesis of a library of related compounds for further biological evaluation. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, greener reaction conditions. rdd.edu.iq | Optimization of reaction parameters and exploration of solvent-free conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. benthamdirect.comresearchgate.net | Identification of suitable enzymes and development of robust biocatalytic processes. |

| Modernized Staudinger Synthesis | Versatility in substrate scope. mdpi.com | Development of novel catalysts for improved diastereoselectivity and efficiency. |

| Multicomponent Reactions | High atom economy, rapid access to molecular diversity. nih.gov | Design of novel MCRs for the one-pot synthesis of functionalized azetidin-2-ones. |

Exploration of Untapped Biological Targets for In Vitro Profiling

The structural components of this compound suggest several potential, yet unexplored, biological targets. The β-lactam ring is famously the active component of penicillin and cephalosporin (B10832234) antibiotics, which inhibit bacterial cell wall biosynthesis. While antibacterial activity is a primary avenue for investigation, the broader biological potential of this scaffold should be considered.

Recent studies have revealed that some azetidin-2-one derivatives possess anticancer properties, inducing apoptosis in cancer cell lines. acs.orgnih.gov The naphthalene (B1677914) and sulfonamide moieties are also prevalent in medicinally active compounds. For instance, sulfonamide derivatives bearing a naphthalene group have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. nih.gov Furthermore, naphthoquinone sulfonamides have shown inhibitory activity against the P2X7 receptor, a target in neuroinflammation and other inflammatory diseases. mdpi.com

Given these precedents, future in vitro profiling of this compound should extend beyond antimicrobial assays to include a broader range of biological targets.

| Potential Biological Target | Rationale Based on Structural Motifs | Suggested In Vitro Assays |

| Tubulin Polymerization | Naphthalene sulfonamides have shown inhibitory activity. nih.gov | Tubulin polymerization assays, cell cycle analysis in cancer cell lines. |

| P2X7 Receptor | Naphthoquinone sulfonamides are known inhibitors. mdpi.com | Calcium influx assays, cytokine release assays in immune cells. |

| Caspases and Apoptotic Pathways | Azetidin-2-one derivatives can induce apoptosis. acs.orgnih.gov | Caspase activity assays, Annexin V staining in cancer cell lines. |

| Penicillin-Binding Proteins (PBPs) | The β-lactam ring is a classic PBP inhibitor. | Bacterial growth inhibition assays, competitive binding assays with known β-lactams. |

| Anti-inflammatory Pathways | Naphthalene derivatives have demonstrated anti-inflammatory activities. researchgate.net | Assays for inflammatory mediators (e.g., cytokines, prostaglandins) in relevant cell models. |

Integration with Emerging Technologies in Chemical Biology Research

The elucidation of the mechanism of action and the identification of molecular targets for novel compounds are often the most challenging aspects of drug discovery. nih.gov Emerging technologies in chemical biology offer powerful tools to address these challenges in the study of this compound.

Phenotypic screening, where the effect of a compound is observed in a cellular or organismal context without a preconceived target, can reveal unexpected biological activities. nih.govnih.gov A hit from a phenotypic screen would necessitate target identification, which can be achieved through a variety of advanced techniques. Affinity-based methods, such as affinity chromatography coupled with mass spectrometry, can directly identify the binding partners of a small molecule. nih.gov

Furthermore, "omics" technologies, including genomics, proteomics, and metabolomics, can provide a global view of the cellular response to a compound, offering clues to its mechanism of action. nih.govresearchgate.net For example, transcriptional profiling can create a "connectivity map" to link a novel compound to known bioactive molecules based on similar gene expression signatures. pharmafeatures.com Computational approaches, such as molecular docking, can also be used to predict potential binding interactions with known protein structures, helping to prioritize biological targets for experimental validation. ijpsjournal.com

Collaborative Research Opportunities and Interdisciplinary Approaches

The comprehensive investigation of a novel chemical entity like this compound necessitates a collaborative and interdisciplinary approach. The complexity of modern drug discovery requires the integration of expertise from various scientific fields. nih.gov

Synthetic organic chemists are essential for developing efficient and scalable routes to the target compound and its analogues. rsc.orgresearchgate.net In parallel, medicinal chemists can guide the design of new derivatives with improved potency and pharmacokinetic properties. rroij.com Pharmacologists and cell biologists are crucial for designing and conducting robust in vitro and in vivo assays to evaluate the biological activity of the compounds.

Collaboration with computational scientists can accelerate the drug discovery process through molecular modeling, virtual screening, and the analysis of large biological datasets. nih.gov By fostering these interdisciplinary collaborations, the scientific community can more effectively explore the therapeutic potential of novel compounds like this compound and pave the way for the development of new medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.